5-Phenyl-2-(2-propynylsulfanyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

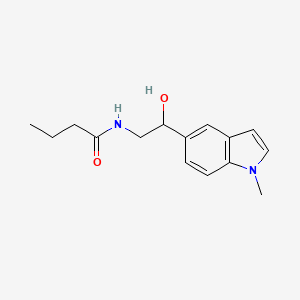

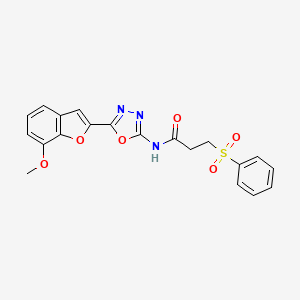

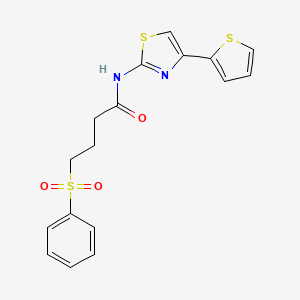

5-Phenyl-2-(2-propynylsulfanyl)pyrimidine is a chemical compound with the CAS Number: 344282-03-7 . It has a molecular weight of 226.3 .

Molecular Structure Analysis

The molecular structure of 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine is represented by the linear formula C13H10N2S . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) can be calculated using popular DFT methods .Chemical Reactions Analysis

Pyrimidines, including 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine, can undergo various chemical reactions . For instance, they can react with alkyl and aryl amidines at room temperature to provide product pyrimidines in high yields .Scientific Research Applications

Importance in Medicinal Chemistry and Pharmaceutical Industries

The pyranopyrimidine core, to which 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine is related, plays a crucial role in medicinal and pharmaceutical sectors due to its extensive synthetic applications and bioavailability. The compound is part of a broader family of pyrimidine derivatives, which are key precursors for developing various medicinal and pharmaceutical products. Research has focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds and their derivatives through multi-component reactions using diverse catalysts, highlighting the compound's significance in synthesizing lead molecules for further drug development (Parmar, Vala, & Patel, 2023).

Advancements in Fluorine Chemistry for Cancer Treatment

Fluorinated pyrimidines, like 5-fluorouracil (5-FU), demonstrate the compound's relevance in treating cancer, with methods for its synthesis including the incorporation of isotopes for studying metabolism and biodistribution. This review underscores the compound's role in inhibiting various RNA- and DNA-modifying enzymes, reflecting its potential in cancer treatment through personalized medicine (Gmeiner, 2020).

Role in Anticancer Research

The pyrimidine core is integral to DNA and RNA, making pyrimidine-based chemical architectures, including 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine, vital for their diverse pharmacological activities, particularly in anticancer research. This comprehensive review of patent literature emphasizes the compound's potential to interact with various enzymes, targets, and receptors, indicating its significance in developing anticancer agents (Kaur et al., 2014).

Contributions to Synthesis and Anti-inflammatory Activities

Research on pyrimidines, including compounds like 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine, reveals their extensive pharmacological effects, such as anti-inflammatory properties. This review summarizes developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, offering insights for developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Exploration of Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the structure of 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine, highlights the compound's utility in drug discovery, showing a broad range of medicinal properties. This review encapsulates the synthetic strategies and significant biological properties along with SAR studies, pointing out the extensive room for medicinal chemists to exploit this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Safety and Hazards

The safety information for 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Pyrimidine derivatives, including 5-Phenyl-2-(2-propynylsulfanyl)pyrimidine, have shown promising potential in the field of medicinal chemistry . They have been found to exhibit a wide range of biological activities, making them valuable compounds in the treatment of various diseases . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antiviral activity , suggesting potential targets could be viral proteins or enzymes.

Biochemical Pathways

Given the potential antiviral activity of similar compounds , it’s plausible that this compound could interfere with viral replication or protein synthesis pathways.

Result of Action

Based on the potential antiviral activity of similar compounds , it’s plausible that this compound could inhibit viral replication or protein synthesis, leading to a decrease in viral load.

properties

IUPAC Name |

5-phenyl-2-prop-2-ynylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-2-8-16-13-14-9-12(10-15-13)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOXXSJDIHXWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=C(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-(2-propynylsulfanyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2479381.png)

![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2479387.png)